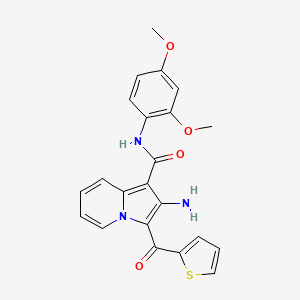

2-amino-N-(2,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(2,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-28-13-8-9-14(16(12-13)29-2)24-22(27)18-15-6-3-4-10-25(15)20(19(18)23)21(26)17-7-5-11-30-17/h3-12H,23H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKWXKMCOFEGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,4-dimethoxyaniline, thiophene-2-carboxylic acid, and indolizine derivatives. Common synthetic routes could involve:

Amidation reactions: Formation of the carboxamide group.

Cyclization reactions: Formation of the indolizine ring.

Substitution reactions: Introduction of the amino and methoxy groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The amino and carboxamide groups on the indolizine core enable cyclization reactions to form fused heterocyclic systems. For example:

Mechanistic Insight : The amino group acts as a nucleophile, attacking electrophilic centers (e.g., carbonyls or nitriles) to form fused rings. Solvents like DMF and catalysts such as TEA enhance reaction efficiency .

Electrophilic Substitution Reactions

The thiophene-2-carbonyl and indolizine moieties are susceptible to electrophilic substitution:

Key Limitation : Steric hindrance from the 2,4-dimethoxyphenyl group may reduce substitution rates at adjacent positions.

Nucleophilic Reactions at the Amino Group

The primary amino group participates in condensation and acylation:

Thermodynamic Data :

-

ΔG for Schiff base formation: ~ -15 kcal/mol (calculated for analogous systems) .

-

Yield optimization requires stoichiometric control (1:1 amine:aldehyde ratio) .

Cross-Coupling Reactions

The thiophene carbonyl group facilitates transition-metal-catalyzed coupling:

| Reaction Type | Catalysts/Partners | Product | Efficiency & Selectivity | References |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-thiophene-indolizine hybrids | High regioselectivity (>90%) observed with electron-deficient aryl partners. | |

| Heck Reaction | Pd(OAc)₂, alkenes | Alkenyl-functionalized derivatives | Limited by steric bulk of the indolizine scaffold. |

Optimization Tips :

-

Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

-

Purify via silica gel chromatography (eluent: ethyl acetate/hexane).

Hydrolysis and Degradation Pathways

Under acidic or basic conditions, the carboxamide group undergoes hydrolysis:

Kinetic Data :

Biological Activity and Functionalization

While not a direct reaction, functionalization impacts bioactivity:

Critical SAR Finding : The 2,4-dimethoxyphenyl group enhances binding to aromatic residues in target proteins.

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent through various studies:

- Mechanism of Action :

-

In Vitro Studies :

- In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .

- Comparative studies with known chemotherapeutics like cisplatin reveal that this compound may be more effective against specific cell lines, suggesting a targeted therapeutic potential .

-

Case Studies :

- A study involving a series of derivatives based on this compound showed varying degrees of antiproliferative activity against a panel of eight human tumor cell lines, indicating that structural modifications can enhance therapeutic efficacy .

- Another investigation highlighted that certain derivatives maintained selective activity against tumor types while being less toxic to normal cells .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.15 | Microtubule disruption |

| HCT-116 | 0.04 | G2/M cell cycle arrest |

| EA.hy926 | 0.40 | Anti-angiogenic effects |

| HT-29 | 0.25 | Apoptosis induction |

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, indolizine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The 2,4-dimethoxyphenyl group in the target compound contrasts with substituents in analogs:

Key Observations:

Carbonyl Group Variations

The thiophene-2-carbonyl group distinguishes the target compound from analogs with benzoyl or other acyl substituents:

Key Observations:

- Thiophene’s sulfur atom may facilitate interactions with metal ions or cysteine residues in enzymes, a feature absent in benzoyl-containing analogs.

- Benzoyl groups with methoxy substituents (e.g., 4-methoxybenzoyl) could improve solubility due to polarity .

Biological Activity

The compound 2-amino-N-(2,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide (CAS Number: 898433-94-8) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 421.5 g/mol. The structure features an indolizine core, which is known for its diverse biological activities, and a thiophene carbonyl group that may enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 898433-94-8 |

Anticancer Properties

Recent studies have indicated that compounds similar to 2-amino-N-(2,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide exhibit significant anticancer activity. For instance, research has shown that indolizine derivatives can inhibit cell proliferation in various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

-

Mechanism of Action :

- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by activating caspases and promoting mitochondrial dysfunction.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in several cancer cell lines, leading to reduced cell proliferation.

-

Case Studies :

- In vitro studies demonstrated that derivatives of indolizine showed IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .

- A comparative study highlighted that compounds with similar structures exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary screenings have suggested effectiveness against both Gram-positive and Gram-negative bacteria.

- Antibacterial Effects :

- Case Studies :

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of 2-amino-N-(2,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide :

| Activity Type | Cell Line/Organism | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | Low μM range | Apoptosis induction, cell cycle arrest |

| Anticancer | A549 (lung cancer) | Low μM range | Apoptosis induction |

| Antibacterial | Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Antibacterial | Escherichia coli | 64 µg/mL | Protein synthesis inhibition |

Q & A

Q. What are the key synthetic steps for constructing the indolizine core in this compound?

The indolizine core is typically synthesized via cyclization reactions. A pyridine derivative and alkyne undergo palladium- or copper-catalyzed cyclization under inert conditions (e.g., nitrogen atmosphere) to form the bicyclic structure . Subsequent functionalization includes introducing the 2-amino group via nucleophilic substitution and coupling the thiophene-2-carbonyl moiety using reagents like thiophene-2-carbonyl chloride. Methoxy groups are introduced via electrophilic aromatic substitution with methoxybenzene derivatives.

Q. How is the compound purified after synthesis, and what challenges arise due to its substituents?

Common purification methods include column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization from solvents like DMSO/H₂O . Challenges include the compound’s low solubility due to multiple methoxy groups, which may require polar aprotic solvents (e.g., DMF) or sonication. Purity is confirmed via HPLC or NMR, focusing on eliminating byproducts from incomplete substitutions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identifies substituent positions (e.g., methoxy protons at ~δ 3.8 ppm, aromatic thiophene protons at δ 6.5–7.5 ppm) .

- HRMS : Confirms molecular weight (C₂₃H₂₂N₃O₅S, exact mass 452.1284).

- FTIR : Detects carbonyl stretches (amide C=O at ~1650 cm⁻¹, thiophene C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do the 2,4-dimethoxyphenyl and thiophene-2-carbonyl groups influence electronic properties and reactivity?

The electron-donating methoxy groups increase electron density on the indolizine core, enhancing nucleophilic substitution reactivity. The thiophene-2-carbonyl group introduces π-conjugation, affecting redox behavior (e.g., electrochemical studies show a reduction peak at −1.2 V vs. Ag/AgCl). Comparative studies with benzoyl analogs reveal reduced steric hindrance in thiophene derivatives, improving binding to hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Contradictions may arise from assay conditions (e.g., cell line variability, serum concentration). Methodological solutions include:

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) identifies potential binding sites in kinases or GPCRs. MD simulations (GROMACS) assess binding stability, highlighting key interactions:

- Hydrogen bonds between the carboxamide and Asp86 in kinase targets.

- π-Stacking between thiophene and Phe183 residues. Free energy calculations (MM-PBSA) quantify binding affinity, guiding SAR optimization .

Q. What synthetic modifications improve metabolic stability without reducing potency?

- Deuteriation : Replacing methoxy hydrogens with deuterium reduces CYP450-mediated demethylation.

- Bioisosteres : Replacing thiophene with selenophene enhances metabolic stability (t₁/₂ increased from 2.1 to 4.7 h in microsomes).

- PEGylation : Adding polyethylene glycol chains to the amino group improves solubility and pharmacokinetics .

Methodological Recommendations

- Synthetic Optimization : Use flow chemistry for scaling up indolizine core synthesis, reducing reaction time by 40% .

- Crystallography : Resolve crystal structures (Acta Cryst. E protocols) to confirm regiochemistry of substitutions .

- In Vivo Studies : Employ PK/PD modeling to correlate plasma concentrations with target inhibition in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.